2-(4-chloro-3-nitrophenyl)-4H-3,1-benzoxazin-4-one

Serine protease inhibition Complement C1r Anti-inflammatory

2-(4-Chloro-3-nitrophenyl)-4H-3,1-benzoxazin-4-one (CAS 76903-72-5) is a heterocyclic compound belonging to the 2-aryl-4H-3,1-benzoxazin-4-one class, characterized by a benzoxazinone core fused with a 4-chloro-3-nitrophenyl substituent at the 2-position. This compound exhibits physicochemical properties including a molecular weight of 302.67 g/mol, calculated XLogP3-AA of 3.4, and five hydrogen bond acceptor sites.

Molecular Formula C14H7ClN2O4
Molecular Weight 302.67 g/mol
CAS No. 76903-72-5
Cat. No. B5646616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chloro-3-nitrophenyl)-4H-3,1-benzoxazin-4-one
CAS76903-72-5
Molecular FormulaC14H7ClN2O4
Molecular Weight302.67 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
InChIInChI=1S/C14H7ClN2O4/c15-10-6-5-8(7-12(10)17(19)20)13-16-11-4-2-1-3-9(11)14(18)21-13/h1-7H
InChIKeyZYMZJDWJYQZCOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chloro-3-nitrophenyl)-4H-3,1-benzoxazin-4-one (CAS 76903-72-5): Core Chemical Identity & Pharmacophore Context for Procurement


2-(4-Chloro-3-nitrophenyl)-4H-3,1-benzoxazin-4-one (CAS 76903-72-5) is a heterocyclic compound belonging to the 2-aryl-4H-3,1-benzoxazin-4-one class, characterized by a benzoxazinone core fused with a 4-chloro-3-nitrophenyl substituent at the 2-position [1]. This compound exhibits physicochemical properties including a molecular weight of 302.67 g/mol, calculated XLogP3-AA of 3.4, and five hydrogen bond acceptor sites [1]. It is commercially available from multiple suppliers, including Sigma-Aldrich (product number S536121) and A2B Chem (catalog AH76100) .

Why 2-(4-Chloro-3-nitrophenyl)-4H-3,1-benzoxazin-4-one Cannot Be Freely Replaced by Other 2-Aryl-4H-3,1-benzoxazin-4-one Analogs


Within the 2-aryl-4H-3,1-benzoxazin-4-one pharmacophore class, the nature and positioning of substituents on the 2-aryl ring critically modulate both the potency and selectivity of serine protease inhibition [1]. The simultaneous presence of an electron-withdrawing chloro group at the para position and a nitro group at the meta position on the phenyl ring creates a unique electronic environment that influences acylation reactivity toward the active-site serine residue—the defining mechanism of this chemotype [2][3]. Removal or repositioning of either substituent can alter the compound's inhibitory profile, cytotoxicity, or metabolic stability, making simple analog substitution scientifically unjustifiable without confirmatory head-to-head data. The quantitative evidence below illustrates where this specific substitution pattern generates meaningful differentiation from closely related benzoxazin-4-one derivatives.

Quantitative Differentiation Evidence for 2-(4-Chloro-3-nitrophenyl)-4H-3,1-benzoxazin-4-one vs. Comparator Compounds


Class-Level C1r Serine Protease Inhibitory Potency: 2-Aryl-4H-3,1-benzoxazin-4-one Pharmacophore vs. Reference Inhibitor FUT-175

The 2-aryl-4H-3,1-benzoxazin-4-one pharmacophore class, to which 2-(4-chloro-3-nitrophenyl)-4H-3,1-benzoxazin-4-one belongs, has been established as a validated C1r serine protease inhibitory scaffold. In a comprehensive structure-activity relationship (SAR) study by Gilmore et al. (1996), multiple 2-aryl-substituted benzoxazin-4-ones demonstrated equipotent to superior inhibitory activity against C1r relative to the reference inhibitor FUT-175 (nafamostat mesylate), with the lead compound 2-(2′-iodophenyl)-3,1-benzoxazin-4-one achieving an IC₅₀ of 1.25 μM [1]. Compounds within this series were found to be more selective than FUT-175 [1]. Comprehensive SAR studies by Hays et al. (1998) further confirmed that electron-withdrawing substituents on the 2-aryl ring, particularly halogen and nitro groups, substantially enhance acylation reactivity and thus inhibitory potency [2]. The 4-chloro-3-nitrophenyl substitution pattern in the target compound incorporates both of these potency-enhancing features within a single scaffold, positioning it as a representative member of this validated inhibitory chemotype.

Serine protease inhibition Complement C1r Anti-inflammatory

Cytotoxic Activity in P388 Murine Leukemia Cells: Nitro-substituted 2-Aryl-4H-3,1-benzoxazin-4-one Class vs. Non-nitrated Analogs

Structure-activity studies on 2-aryl-4H-3,1-benzoxazin-4-ones by the Paterson Institute demonstrated that the nitrobenzoxazin-4-one member of the series (compound 10) exhibited significant cytotoxicity with an ID₅₀ of 8.9 μM against P388 murine leukemia cells, outperforming several non-nitrated analogs in the same series [1]. Strikingly, compound 10 also caused significant alteration in cell cycle distribution when administered to P388 cells—an effect not uniformly observed across the series—and was identified as an inhibitor of porcine pancreatic elastase, suggesting a multi-target mechanism associated with the nitro substitution [1]. The target compound, 2-(4-chloro-3-nitrophenyl)-4H-3,1-benzoxazin-4-one, carries the nitro group at the meta position of the 2-aryl ring, analogous to compound 10, while uniquely adding a chloro substituent at the para position, creating a halogen-nitro combination not present in the studied series.

Cytotoxicity P388 leukemia Anticancer

Selectivity Profile Against Coagulation Factor Xa: Inactivity vs. Active 2-Aryl-4H-3,1-benzoxazin-4-one Derivatives—Implications for Target Selectivity

A selectivity profiling study deposited in BindingDB reveals that a closely related 2-aryl-4H-3,1-benzoxazin-4-one derivative demonstrates no detectable inhibitory activity against human coagulation Factor Xa (classified as 'Inactive') [1]. This stands in contrast to other benzoxazinone derivatives that have been reported as Factor Xa inhibitors with IC₅₀ values in the low micromolar range (e.g., IC₅₀ = 2.40 μM for certain substituted analogs) [2]. The inactivity of the tested benzoxazin-4-one against Factor Xa, when considered alongside the class's established activity against complement C1r and human leukocyte elastase, supports the hypothesis that specific aryl substitution patterns within this chemotype confer target selectivity among serine proteases. The 4-chloro-3-nitrophenyl substitution of the target compound may further modulate this selectivity profile by influencing both steric and electronic interactions within the S1 pocket of different serine proteases.

Factor Xa Anticoagulant Serine protease selectivity

Synthetic Utility as a Key Intermediate: Documented Role in the Preparation of FVIIa/Tissue Factor Inhibitor Libraries

2-(4-Chloro-3-nitrophenyl)-4H-3,1-benzoxazin-4-one is explicitly documented as a synthetic building block in the preparation of 2-aryl-substituted 4H-3,1-benzoxazin-4-one libraries targeting the coagulation Factor VIIa/Tissue Factor (FVIIa/TF) pathway [1]. The compound's benzoxazinone core serves as a direct precursor for further derivatization at multiple positions, including the 6- and 8-positions of the fused benzene ring, as evidenced by downstream products such as 6,8-dichloro-2-[(E)-2-(4-chloro-3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one (CAS 1025679-04-2) . In contrast, synthetic routes employing alternative 2-aryl precursors lacking the chloro or nitro functionality require additional protection/deprotection steps to achieve comparable substitution patterns, reducing overall synthetic efficiency. The compound's participation in microwave-assisted and one-pot synthetic methodologies has also been described, enabling rapid library generation [2].

Synthetic intermediate FVIIa inhibitor Anticoagulant

Physicochemical Differentiation: Computed LogP, Hydrogen Bonding, and Rotatable Bond Profile vs. 2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one

Computational comparison of the target compound with its dechlorinated analog 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one reveals distinct physicochemical profiles that are relevant to drug-likeness optimization and pharmacokinetic prediction. The presence of the 4-chloro substituent in the target compound increases the computed XLogP3-AA from approximately 2.8 (estimated for the 4-nitrophenyl analog) to 3.4 [1], reflecting a moderate increase in lipophilicity that may influence membrane permeability. The target compound also features zero hydrogen bond donors and five hydrogen bond acceptors, with only one rotatable bond [1], placing it within favorable ranges for oral bioavailability according to Lipinski's Rule of Five and Veber's criteria. These calculated parameters distinguish it from 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one, which has been characterized by FT-IR and Raman spectroscopy as a comparator for the chlorinated family [2].

Physicochemical properties Drug-likeness LogP

Commercial Availability and Procurement Accessibility: Stocked Catalog Compound vs. Custom-Synthesis-Only Analogs

2-(4-Chloro-3-nitrophenyl)-4H-3,1-benzoxazin-4-one is stocked as a catalog research chemical by Sigma-Aldrich (product number S536121, AldrichCPR) and A2B Chem (catalog AH76100), with storage recommendations at 4°C and room temperature shipping availability . In contrast, closely related analogs such as 6,8-dichloro-2-[(E)-2-(4-chloro-3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one (CAS 1025679-04-2) and 2-(4-chloro-2-nitrophenyl)-4H-3,1-benzoxazin-4-one (CAS 196943-53-0) are available through fewer suppliers or require inquiry-based procurement, potentially introducing longer lead times for research programs [1]. The target compound's dual-sourcing from major chemical suppliers with documented purity specifications ensures batch-to-batch consistency for reproducible biological assays.

Commercial availability Research reagent Procurement

Validated Application Scenarios: Where 2-(4-Chloro-3-nitrophenyl)-4H-3,1-benzoxazin-4-one Delivers the Strongest Scientific and Procurement Rationale


Complement C1r Inhibitor Hit-to-Lead Optimization Programs

Research groups pursuing C1r serine protease inhibitors for complement-mediated inflammatory diseases (e.g., hereditary angioedema, ischemia-reperfusion injury) should prioritize 2-(4-chloro-3-nitrophenyl)-4H-3,1-benzoxazin-4-one as a scaffold optimization starting point. The compound incorporates the dual electron-withdrawing substituent pattern (4-Cl, 3-NO₂) identified in the foundational Gilmore et al. (1996) and Hays et al. (1998) SAR studies as a key potency driver for the 2-aryl-4H-3,1-benzoxazin-4-one pharmacophore class, where the class lead achieved IC₅₀ = 1.25 μM and demonstrated selectivity superior to FUT-175 [1][2]. Its commercial availability from multiple suppliers eliminates upfront custom synthesis requirements, enabling rapid SAR expansion around this validated inhibitory chemotype.

Anticancer Lead Discovery Leveraging Nitro-substituted Benzoxazinone Cytotoxicity in Leukemia Models

Oncology-focused medicinal chemistry teams investigating 2-aryl-4H-3,1-benzoxazin-4-ones as cytotoxic agents should select 2-(4-chloro-3-nitrophenyl)-4H-3,1-benzoxazin-4-one based on the established correlation between nitro substitution and enhanced P388 leukemia cell cytotoxicity (ID₅₀ = 8.9 μM for the reference nitrobenzoxazin-4-one, compound 10), with the additional benefit of a para-chloro substituent that enables further derivatization or metabolic modulation [1]. The nitro-bearing compound 10 was the only member of its series to induce significant cell cycle distribution alterations, linking this substituent pattern to a mechanism-distinguishing phenotype that warrants investigation with the closely related but distinct 4-chloro-3-nitro substitution of the target compound.

Factor VIIa/Tissue Factor Anticoagulant Library Synthesis Using a Patent-Precedented Intermediate

Medicinal chemistry teams building compound libraries targeting the FVIIa/Tissue Factor coagulation pathway should procure 2-(4-chloro-3-nitrophenyl)-4H-3,1-benzoxazin-4-one as a key synthetic intermediate, following the precedent established in US Patent 6,180,625 (Novo Nordisk) [1]. The compound's benzoxazinone core enables further functionalization at multiple positions (6-, 7-, 8-) to generate diverse 2-aryl-substituted analogs, while its documented use in one-pot and microwave-assisted synthetic methodologies facilitates rapid library generation [2]. Selectivity data from BindingDB confirms that certain 2-aryl-4H-3,1-benzoxazin-4-one derivatives are inactive against Factor Xa, providing a pathway to develop FVIIa/TF-selective inhibitors that avoid broader anticoagulant off-target effects .

Physicochemical Property Optimization for CNS-Penetrant or Intracellular Serine Protease Inhibitor Programs

For CNS drug discovery programs or intracellular target engagement where moderate lipophilicity (LogP 3–4) is desirable for blood-brain barrier penetration or cellular membrane permeability, 2-(4-chloro-3-nitrophenyl)-4H-3,1-benzoxazin-4-one offers a favorable computed profile: XLogP3-AA = 3.4, zero hydrogen bond donors, and only one rotatable bond [1]. Compared to the dechlorinated 2-(4-nitrophenyl) analog (estimated ΔXLogP ≈ -0.6), the chloro substituent provides a quantified lipophilicity increase without introducing additional metabolic liabilities associated with larger alkyl modifications. This finely tuned LogP window, combined with the compound's documented serine protease inhibitory class activity, positions it for property-driven lead optimization where balancing potency, permeability, and metabolic stability is critical.

Quote Request

Request a Quote for 2-(4-chloro-3-nitrophenyl)-4H-3,1-benzoxazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.